molecular formula C12H12N4O4 B447018 N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B447018
M. Wt: 276.25g/mol
InChI Key: KINKGSNMUZODID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of 1,3-diketones with hydrazines.

    Nitration and methoxylation:

    Amidation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Halogenating agents such as bromine or chlorine

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)

Major Products Formed

    Reduction of nitro group: Amino derivative

    Substitution of methoxy group: Halogenated derivative

    Hydrolysis of carboxamide group: Carboxylic acid and amine

Mechanism of Action

The mechanism of action of N3-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific application. For example, if it is used as an antimicrobial agent, it may exert its effects by inhibiting key enzymes or disrupting cell membrane integrity . The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which can impart distinct chemical and biological properties. The combination of these functional groups with the pyrazole ring and carboxamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25g/mol

IUPAC Name

N-(3-methoxy-5-nitrophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O4/c1-15-4-3-11(14-15)12(17)13-8-5-9(16(18)19)7-10(6-8)20-2/h3-7H,1-2H3,(H,13,17)

InChI Key

KINKGSNMUZODID-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C(=O)NC2=CC(=CC(=C2)OC)[N+](=O)[O-]

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC(=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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